![molecular formula C18H21N3O4 B2423530 N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 930909-16-3](/img/structure/B2423530.png)
N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a spirocyclic lactam derivative that has been synthesized using various methods. The compound has been found to exhibit promising biochemical and physiological effects, making it a potential candidate for future research.
Aplicaciones Científicas De Investigación
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, closely related to N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, has shown significant insights into supramolecular arrangements. These studies focus on the relationship between molecular structure and crystal structure, highlighting the influence of substituents on the cyclohexane ring in supramolecular formations. The distinct types of structures formed by hydantoin rings, such as dimers and ribbons, are critical in understanding the chemical properties of these compounds (Graus et al., 2010).
CGRP Receptor Antagonism
The development of potent CGRP receptor antagonists, which includes derivatives of diazaspiro[4.5]decane, has been a significant area of research. These antagonists are explored for their potential in improving pharmacokinetics and solubility. One such compound, MK-3207, has shown to be a highly potent orally active CGRP receptor antagonist, indicating potential therapeutic applications (Bell et al., 2010).
Anticonvulsant Activity
Research into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives has explored their affinity to GABAergic biotargets and their potential anticonvulsant activity. Although the results indicated a lack of significant anticonvulsant activity, they have provided insights into the pharmacophore role of the cyclic amide fragment in these activities (El Kayal et al., 2022).
Nonlinear Optical Material Applications
A specific derivative, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been identified as a potential material for nonlinear optical devices. The study of its purification, crystal growth, and optical properties, including second harmonic generation, indicates its suitability for application in devices like frequency doublers for laser diodes (Kagawa et al., 1994).
Antihypertensive Activity
Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally similar to the compound , has shown potential as antihypertensive agents. Various derivatives were prepared and evaluated, revealing some activity in lowering blood pressure and demonstrating the potential for alpha-adrenergic receptor antagonism (Caroon et al., 1981).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12(22)13-6-5-7-14(10-13)19-15(23)11-21-16(24)18(20-17(21)25)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11H2,1H3,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXISXGWDYSDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.